6-bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
6-bromo-5,7-difluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-6-4(10)1-3-2-5(13)12-8(3)7(6)11/h1H,2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEULDPDKNQAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C(=C2NC1=O)F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2108043-77-0 | |
| Record name | 6-bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Material: The process begins with 2,5-dibromonitrobenzene.
Reaction with Ethyl Acetoacetate: The starting material is dissolved in dimethylformamide (DMF) and reacted with ethyl acetoacetate in the presence of potassium carbonate at 80°C.
Reduction: The intermediate product is then reduced using iron in glacial acetic acid at 120°C to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
6-Bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one acts as a vital intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its unique structure allows for modifications that enhance drug efficacy and specificity. Research indicates that derivatives of this compound exhibit promising activity against various targets in disease pathways, making it a valuable asset in drug discovery programs.
Case Studies
Recent studies have highlighted its role in developing compounds that modulate neurotransmitter systems. For instance, derivatives have shown potential in enhancing serotonin receptor activity, which is crucial for treating depression and anxiety disorders.
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecular architectures. Its reactivity allows chemists to construct various functional groups through straightforward synthetic pathways.
Synthesis Example
A notable synthetic route involves the use of this compound in the Fischer indole synthesis method, where it reacts with phenylhydrazines to form diverse indole derivatives. This versatility facilitates the exploration of new chemical entities with potential therapeutic applications.
Biological Research
Investigating Biological Mechanisms
Researchers employ this compound to study its effects on biological systems. The compound's interactions with cellular receptors and enzymes are critical for understanding its pharmacological profiles.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. For example, it has been tested against various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 30 |
Material Science
Development of Novel Materials
The compound is also explored for its properties in material science. Its fluorinated structure contributes to unique physical and chemical characteristics that are advantageous in developing advanced materials such as polymers and coatings.
Chemical Analysis
Analytical Applications
In analytical chemistry, this compound is used for identifying and quantifying related compounds. Its presence aids in quality control processes across various industries including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to various receptors and enzymes. This compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The following table compares key structural analogs, highlighting substituent-driven differences:
Key Observations
- Halogenation Patterns: Bromo-fluoro substitutions (e.g., 6-bromo-5,7-difluoro) increase molecular weight and polarity compared to mono-halogenated analogs like 6-bromo-1,3-dihydro-2H-indol-2-one . Chloro-fluoro analogs (e.g., 6-chloro-5-fluoro) exhibit lower molecular weights (~185.58) due to chlorine’s smaller atomic mass compared to bromine .
- Biological Activity: Indolinone hybrids, such as the thiazole-indole derivative in , demonstrate potent HIV-1 reverse transcriptase inhibition, suggesting that halogenation and functional group additions enhance target binding .
- Synthetic Accessibility: outlines routes for synthesizing indolinones via alkylation, nitration, and reduction.
Research Implications
The structural and electronic properties of this compound make it a candidate for further pharmacological exploration. Its halogenated scaffold could improve metabolic stability and binding affinity in drug design, as seen in analogous HIV and HDAC inhibitors . Comparative studies with methyl-substituted (e.g., 6-bromo-5-methyl) or simpler halogenated derivatives (e.g., 6-bromo) may clarify substituent effects on bioactivity and pharmacokinetics.
Biological Activity
6-Bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one (CAS Number: 2108043-77-0) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 248.02 g/mol. The compound contains a bromine atom and two fluorine atoms, which may influence its biological interactions and activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄BrF₂NO |
| Molecular Weight | 248.02 g/mol |
| CAS Number | 2108043-77-0 |
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, particularly in the context of cancer treatment. The compound has shown promising results in inhibiting the proliferation of cancer cells through multiple mechanisms.
Anticancer Activity
- Mechanism of Action : The compound has been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. Specifically, it has been observed to arrest the cell cycle at the G1 phase and promote apoptosis in MCF-7 breast cancer cells .
-
Case Studies :
- In vitro studies demonstrated that this compound exhibited cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.12 to 2.78 µM, indicating significant potency compared to established chemotherapeutics like doxorubicin .
- Flow cytometry analysis revealed that the compound effectively increased caspase activity, confirming its role as an apoptosis inducer .
Comparative Biological Activity
The following table summarizes the IC50 values of this compound against various cancer cell lines compared to reference compounds:
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| This compound | MCF-7 | 0.48 | Doxorubicin | 1.93 |
| HCT116 | 0.78 | Doxorubicin | 2.84 | |
| A549 | 1.54 | Doxorubicin | 1.93 |
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as bromine and fluorine is crucial for enhancing the biological activity of indole derivatives. These substitutions can increase the lipophilicity and overall reactivity of the compound, facilitating better interaction with biological targets .
Future Directions
Further research is needed to explore:
- In vivo studies : To evaluate the efficacy and safety profile of this compound in animal models.
- Mechanistic studies : To elucidate the specific pathways through which this compound exerts its anticancer effects.
- Formulation development : To enhance bioavailability and therapeutic outcomes.
Q & A
Q. What are the optimal synthetic routes for 6-bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one, and how do reaction conditions influence yield?
The compound is typically synthesized via halogenation and fluorination of a dihydroindol-2-one scaffold. Key steps include bromine substitution at position 6 and fluorine introduction at positions 5 and 6. Reaction temperature and stoichiometric ratios of halogenating agents (e.g., Br₂ or N-bromosuccinimide) are critical for minimizing side products. For fluorination, selective fluorinating agents like DAST (diethylaminosulfur trifluoride) are recommended to avoid over-fluorination. Purification often involves column chromatography with silica gel and a hexane/ethyl acetate gradient .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are essential. ¹⁹F NMR is particularly useful for confirming the positions of fluorine substituents. Purity should be assessed via HPLC with UV detection at 254 nm, ensuring ≥95% purity for biological assays. X-ray crystallography (as demonstrated in structurally similar indole derivatives) can resolve ambiguities in regiochemistry .
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact due to potential halogen-mediated toxicity. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Store in a cool, dry environment (<4°C) under inert gas (argon) to prevent degradation. Safety data for analogous brominated indoles suggest acute toxicity (oral LD₅₀ ~300 mg/kg in rats), necessitating stringent handling .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
Bromine at position 6 acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing nature enhances electrophilic aromatic substitution (EAS) at positions 5 and 7. Density functional theory (DFT) studies on similar fluorinated indoles reveal lowered LUMO energies at fluorinated sites, facilitating nucleophilic attack. However, steric hindrance from the dihydroindolone ring may limit reactivity in bulkier coupling partners .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models?
Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- Perform stability assays in liver microsomes (human/rodent) to identify metabolic hotspots.
- Modify the dihydroindolone core with prodrug moieties (e.g., ester groups) to enhance membrane permeability.
- Use pharmacokinetic modeling to predict in vivo efficacy based on in vitro IC₅₀ values and logP data (estimated logP for this compound: ~2.1) .
Q. How can computational methods predict the compound’s binding affinity for kinase targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with kinases like BRAF or JAK2. Focus on the bromine-fluorine motif’s role in hydrophobic pocket binding. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (KD). Prior studies on MT2 receptor antagonists with dihydroindole scaffolds show that halogen bonding significantly enhances binding selectivity .
Q. What are the implications of the compound’s tautomeric equilibrium for its spectroscopic characterization?
The dihydroindol-2-one core exhibits keto-enol tautomerism, which affects NMR chemical shifts. In DMSO-d₆, the keto form dominates, observed as a singlet for the carbonyl carbon (~175 ppm in ¹³C NMR). Solvent polarity and temperature shifts can stabilize the enol form, detectable via variable-temperature NMR. IR spectroscopy (C=O stretch ~1680 cm⁻¹) further distinguishes tautomeric states .
Comparative and Mechanistic Questions
Q. How does this compound’s bioactivity compare to non-fluorinated or mono-fluorinated analogs?
Dual fluorination at positions 5 and 7 enhances metabolic stability compared to mono-fluorinated analogs (e.g., 5-fluoro-1H-indol-2-one), as shown in microsomal assays. Bromine’s presence increases cytotoxicity in cancer cell lines (e.g., IC₅₀ = 8.2 µM in HeLa vs. 12.4 µM for non-brominated analogs). Fluorine’s electron-withdrawing effect also modulates pKa, improving solubility at physiological pH .
Q. What experimental approaches can elucidate the compound’s mechanism of action in antimicrobial assays?
Combine time-kill assays with transcriptomic profiling (RNA-seq) to identify target pathways. For example, fluorinated indoles disrupt bacterial membrane integrity (via Live/Dead staining) and inhibit DNA gyrase (measured by supercoiling assays). Synergy studies with β-lactam antibiotics can reveal adjuvant potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
